(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound that belongs to the class of amino acids. It features a cyclopentane ring substituted with a bromophenyl group and a carboxylic acid functionality. This compound is significant in medicinal chemistry, particularly as an intermediate in the synthesis of sphingosine-1-phosphate receptor agonists, which have potential therapeutic applications in treating conditions like multiple sclerosis and other neurodegenerative diseases .
(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is classified as:
The synthesis of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has been explored using scalable methods that allow for the isolation of individual stereoisomers. A notable method involves the use of chiral auxiliary techniques to control stereochemistry during synthesis.
One method involves:
The molecular formula of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is C12H14BrN1O2. The structure features:
Key structural data includes:
(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can participate in various chemical reactions typical for amino acids, including:
The compound's reactivity can be influenced by its functional groups. For instance, the bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, enhancing its utility in further synthetic applications .
The mechanism of action for compounds derived from (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid primarily involves modulation of sphingosine-1-phosphate receptors. These receptors play crucial roles in cell signaling related to immune responses and neuroprotection.
Research indicates that agonists targeting these receptors can promote cell survival and reduce inflammation in neurodegenerative conditions .
Relevant analyses include:
(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is primarily used in:
The compound's unique structure allows it to serve as a valuable tool in developing new therapeutic agents for treating central nervous system disorders .
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 865-36-1
CAS No.: 3562-75-2
CAS No.: 6851-93-0